2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine acetamide class, characterized by a bicyclic heterocyclic core fused with a pyrimidine ring and substituted with a sulfanyl-linked acetamide moiety. Its molecular formula is C₂₃H₁₉F₃N₄OS, with a monoisotopic mass of 468.123 Da. The structure features a 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl group connected via a sulfur atom to an N-[3-(trifluoromethyl)phenyl]acetamide side chain.
Properties
Molecular Formula |
C23H19F3N4OS |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H19F3N4OS/c1-14-11-20(30-22(27-14)21(15(2)29-30)16-7-4-3-5-8-16)32-13-19(31)28-18-10-6-9-17(12-18)23(24,25)26/h3-12H,13H2,1-2H3,(H,28,31) |
InChI Key |
CWIQSCFDRADGTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazoles with β-Diketones
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation between 5-amino-3-phenylpyrazole (1a ) and β-diketones such as acetylacetone (2 ) (Figure 1a). Ahmed et al. demonstrated that refluxing 1a with 2 in ethanol containing piperidine for 4 hours yields 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (3 ) in 78% yield. The reaction proceeds via nucleophilic attack of the aminopyrazole’s amino group on the β-diketone’s carbonyl carbon, followed by cyclodehydration.
Optimization of Reaction Conditions
Alternative Routes Using β-Keto Esters
For derivatives requiring substituent diversity, β-keto esters such as ethyl acetoacetate have been employed. Petricci et al. reported that β-enaminones derived from β-keto esters react with aminopyrazoles under phosphoryl chloride (POCl₃) catalysis, yielding 5-hydroxypyrazolo[1,5-a]pyrimidines. This method avoids chromatographic purification by using excess aminopyrazole to drive the reaction to completion.
Introduction of the Sulfanyl Group at Position 7
Thiolation of 7-Hydroxy Intermediates
The hydroxyl group at position 7 of 3 is replaced with a sulfanyl group using Lawesson’s reagent (LR) or phosphorus pentasulfide (P₂S₅). Kumar et al. achieved 97% conversion of 7-hydroxypyrazolo[1,5-a]pyrimidines to thiols by microwaving 3 with LR in solvent-free conditions at 140°C for 11 minutes.
Key Reaction Parameters
Direct Synthesis via α-Cyano-Cinnamonitrile Derivatives
Ahmed et al. alternatively synthesized 7-sulfanylpyrazolo[1,5-a]pyrimidines by reacting 1a with α-cyano-cinnamonitrile derivatives in ethanol/piperidine under reflux. This one-pot method avoids isolation of intermediates, yielding 4 in 82% purity.
Formation of the Acetamide Linkage
Thioetherification with Chloroacetyl Chloride
The sulfanyl group in 4 undergoes nucleophilic substitution with chloroacetyl chloride to form 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide (5 ). Reaction conditions include:
Coupling with 3-(Trifluoromethyl)Aniline
The final step involves reacting 5 with 3-(trifluoromethyl)aniline (6 ) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). Kumar et al. optimized this using microwave irradiation (70–140°C, 11 minutes), achieving 95% yield of the target compound.
Characterization Data
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. The structural modifications in the compound under discussion may enhance its efficacy against various cancer cell lines.
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival.
- Case Studies :
Antiinflammatory Properties
The pyrazolo-pyrimidine scaffold has been linked to anti-inflammatory activities. The presence of the sulfanyl group may contribute to this effect by modulating inflammatory pathways.
- Research Findings : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro.
- Case Studies :
Neurological Applications
The compound's potential as an anticonvulsant agent is noteworthy. Pyrazolo derivatives have been explored for their ability to modulate neurotransmitter systems.
- Mechanism of Action : These compounds may interact with GABA receptors or inhibit excitatory neurotransmitter release.
- Case Studies :
Synthesis and Derivatization
The synthesis of 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step reactions starting from readily available precursors.
Synthetic Pathway Overview
-
Starting Materials :
- 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-thiol
- Acetic anhydride or acetyl chloride
- Trifluoromethyl phenyl amine
-
Reaction Steps :
- Formation of the thioamide linkage.
- Acetylation to introduce the acetamide group.
- Final purification through recrystallization or chromatography.
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes and induce apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but its ability to bind to and inhibit key enzymes is a critical aspect of its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key Structural Differences and Implications
Core Heterocycle: The target compound and F-DPA share a pyrazolo[1,5-a]pyrimidine core, whereas flumetsulam uses a triazolo[1,5-a]pyrimidine scaffold. Zaleplon retains the pyrazolo[1,5-a]pyrimidine core but lacks the sulfanyl bridge, instead incorporating a cyano group for enhanced CNS penetration .
Substituent Effects :
- Trifluoromethyl (-CF₃) : The target compound’s 3-CF₃ group enhances lipophilicity (logP ~3.8 estimated) compared to F-DPA’s 4-fluorophenyl (logP ~2.9) or the chlorophenyl analog (logP ~3.5) . This may improve blood-brain barrier permeability for neuroactive applications.
- Sulfanyl vs. Sulfonamide Linkage : The sulfanyl group in the target compound and its chlorophenyl analog differs from flumetsulam’s sulfonamide, which is critical for ALS inhibition. Sulfanyl groups may confer metabolic resistance compared to sulfonamides .
Biological Activity Trends: Neuroimaging/Neurology: F-DPA and DPA-714 target the translocator protein (TSPO), with fluorine-18 labeling enabling PET imaging. The target compound’s CF₃ group may similarly enhance binding to hydrophobic pockets in neurological targets . Agrochemical Potential: Structural parallels to flumetsulam suggest herbicidal activity, though the pyrazolo core may reduce ALS affinity compared to triazolo derivatives .
Research Findings and Data
- Binding Affinity (TSPO) : F-DPA exhibits a Ki of 4.2 nM for TSPO, while DPA-714 shows 7.0 nM . The target compound’s CF₃ group may improve affinity but requires validation .
- Herbicidal Activity : Flumetsulam’s IC₅₀ for ALS is 0.05 µM , whereas triazolopyrimidine acetamides (e.g., ) show IC₅₀ values of 1–10 µM . The target compound’s activity remains untested but is hypothesized to be weaker due to core differences .
- Metabolic Stability : Sulfanyl-linked compounds (e.g., target, chlorophenyl analog) demonstrate slower hepatic clearance in vitro compared to sulfonamides, suggesting prolonged half-life .
Biological Activity
The compound 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest due to its diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into key components:
- Core Structure : The pyrazolo[1,5-a]pyrimidine framework.
- Substituents : A sulfanyl group and a trifluoromethylphenyl moiety attached to an acetamide.
The chemical formula is C19H18F3N3S, with a molar mass of 373.43 g/mol. Its unique structure contributes to its biological activity.
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines through different mechanisms:
- Mechanism of Action : It primarily acts by inhibiting specific kinases involved in cancer cell proliferation. The presence of the trifluoromethyl group enhances lipophilicity, improving cellular uptake and bioavailability.
- Case Studies : In vitro studies demonstrated that the compound significantly reduced cell viability in breast and lung cancer cell lines (e.g., MCF-7 and A549) at concentrations as low as 10 μM, with IC50 values comparable to established chemotherapeutics .
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been explored extensively:
- Mechanism : Similar derivatives have been shown to modulate voltage-sensitive sodium channels, which are critical in seizure activity. The incorporation of the trifluoromethyl group is believed to enhance this activity by increasing metabolic stability .
- Research Findings : In animal models, compounds with similar structures exhibited protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), suggesting potential therapeutic applications in epilepsy .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have also been documented:
- Inhibition of COX Enzymes : The compound has demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammatory processes. In vitro studies reported IC50 values around 0.04 μM for COX-2 inhibition .
- Experimental Models : In vivo studies using carrageenan-induced paw edema models confirmed its efficacy in reducing inflammation comparable to indomethacin .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Enhances lipophilicity and metabolic stability |
| Sulfanyl Group | Improves interaction with target proteins |
| Acetamide Moiety | Contributes to binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
